
2-ethyl-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has shown promising results in various studies, making it a subject of interest for many researchers.
Aplicaciones Científicas De Investigación
Noncovalent Interactions in Thiadiazole Derivatives
The research on adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with 4-fluorophenyl substitutions, provides insight into the nature of noncovalent interactions within these molecules. The study used crystallography and quantum theory to characterize intra- and intermolecular interactions, revealing significant roles for hydrogen bonding and other noncovalent interactions in stabilizing these structures. These findings have implications for the design and development of compounds with tailored interaction profiles for various scientific and pharmaceutical applications (El-Emam et al., 2020).
Anticancer Activities of Thiadiazole Derivatives
Another study focused on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, highlighting their potential as anticancer agents. The synthesis of these compounds and their evaluation against Hepatocellular carcinoma cell lines demonstrated significant anticancer activity, suggesting the utility of thiadiazole derivatives in cancer research and therapy (Gomha et al., 2017).
Fluorescence Probes for Biological Studies
Research into dual fluorescence effects of selected 2-amino-1,3,4-thiadiazoles has uncovered their potential as fluorescence probes in biological and molecular medicine. The study revealed that specific molecular aggregation induced by substituents can lead to charge transfer processes within molecules, making these compounds valuable tools for investigating biological systems through fluorescence methods (Budziak et al., 2019).
Antibacterial Activity of Azole Derivatives
The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives has been explored for antibacterial applications. This research identified compounds with significant antibacterial activity against Rhizobium radiobacter, demonstrating the potential of these derivatives in addressing bacterial infections (Tumosienė et al., 2012).
Urease Inhibition by Indole-Based Scaffolds
A study on indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides showcased potent inhibitory activity against the urease enzyme, suggesting their potential as therapeutic agents. These findings highlight the role of thiadiazole derivatives in developing new urease inhibitors, which could have applications in treating diseases caused by urease-producing pathogens (Nazir et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of Action
The compound could interact with its targets by binding to active sites or allosteric sites, leading to changes in the target’s activity. This could result in the inhibition or activation of the target, depending on the nature of the interaction .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could lead to changes in the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective or stable under specific pH conditions .
Propiedades
IUPAC Name |
2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-3-9(4-2)12(19)16-14-18-17-13(20-14)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNPJLDUGPVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

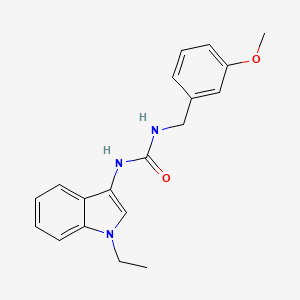

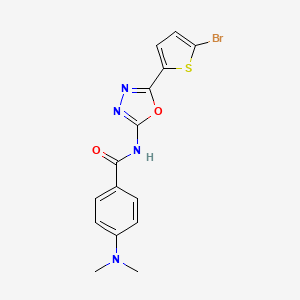

![4-tert-butyl-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2518276.png)


![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)
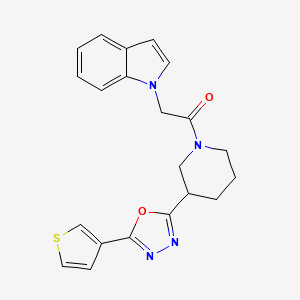
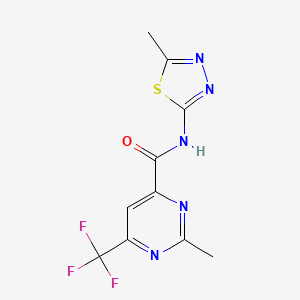
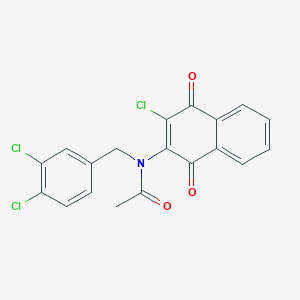
![Methyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2518290.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2518293.png)